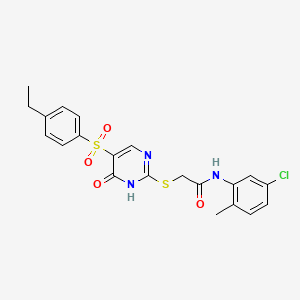
N-(5-chloro-2-methylphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The study and development of chemical compounds with specific molecular structures have significant importance in various scientific fields, including medicinal chemistry and material science. Compounds such as "N-(5-chloro-2-methylphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide" represent a class of chemicals with potential applications in drug development and other areas due to their unique chemical and physical properties.
Synthesis Analysis
Synthesis of complex molecules like the one typically involves multi-step organic reactions, starting from simpler molecules. For example, the synthesis of acetamide derivatives involves reactions such as carbodiimide condensation, which is a common method for forming amide bonds from carboxylic acids and amines (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using techniques like X-ray crystallography, NMR, and IR spectroscopy. Studies on similar molecules have shown that the conformation of the molecule, including the orientation of rings and the nature of intramolecular interactions, plays a crucial role in its reactivity and properties (Subasri et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives can include nucleophilic substitution, addition reactions, and the formation of heterocyclic compounds. The reactivity of these compounds is significantly influenced by the substituents on the phenyl rings and the heteroatoms present in the molecule (Gangjee et al., 2008).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline structure, are determined by the molecular structure. Compounds with similar structures have been reported to show diverse physical properties, which can be altered by changing the functional groups or the molecular framework (Kataev et al., 2021).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are crucial for understanding the behavior of these compounds in different environments. The presence of functional groups such as amide, sulfonyl, and thioether influences the chemical properties significantly, affecting the compound's potential applications (Abbasi et al., 2019).
Applications De Recherche Scientifique
Dual Inhibitory Activity on Thymidylate Synthase and Dihydrofolate Reductase
Compounds with structures similar to the mentioned chemical have been synthesized to act as dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). Such compounds have shown significant potential in inhibiting these enzymes, which are crucial for DNA synthesis and cell growth, thus offering a promising approach for cancer treatment. For example, a study by Gangjee et al. (2008) synthesized analogues demonstrating potent dual inhibitory activities against human TS and DHFR, making them potential candidates for antitumor agents (Gangjee et al., 2008).
Crystal Structure Analysis
Crystal structure analysis of compounds bearing a similar scaffold has contributed to understanding the molecular interactions and conformations that enable their biological activity. For instance, Subasri et al. (2016) provided insights into the folded conformation of similar compounds, highlighting the importance of structural features in their biological function (Subasri et al., 2016).
Antitumor Activity
The synthesis of thienopyrimidine derivatives, which share a structural resemblance to the compound , has been explored for antitumor applications. Hafez and El-Gazzar (2017) synthesized novel derivatives showing potent anticancer activity against various human cancer cell lines, suggesting the potential of such compounds in cancer therapy (Hafez & El-Gazzar, 2017).
Metabolic Studies
Studies have also explored the metabolism of chloroacetamide herbicides and related compounds to understand their biological transformations and potential toxicological impacts. Coleman et al. (2000) investigated the comparative metabolism in human and rat liver microsomes, providing insights into the metabolic pathways and potential risks associated with exposure to such compounds (Coleman et al., 2000).
Antibacterial and Anti-Urease Activities
The incorporation of sulfonamido moieties into heterocyclic compounds, including thiophenes, has been explored for antibacterial and anti-urease activities. Noreen et al. (2015) synthesized novel compounds displaying significant antibacterial activity against various strains and promising urease inhibition, indicating their potential in addressing bacterial infections and related diseases (Noreen et al., 2015).
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S2/c1-3-14-5-8-16(9-6-14)31(28,29)18-11-23-21(25-20(18)27)30-12-19(26)24-17-10-15(22)7-4-13(17)2/h4-11H,3,12H2,1-2H3,(H,24,26)(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQKPNIPENLXFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Bromophenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2484464.png)
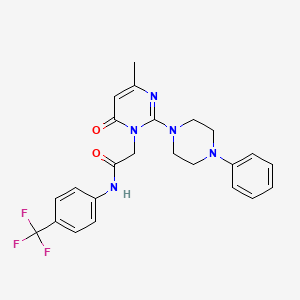
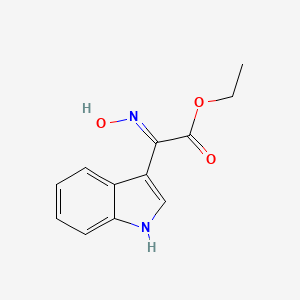

![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2484469.png)
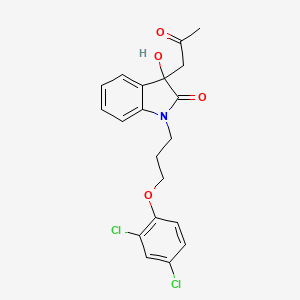

![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione](/img/structure/B2484475.png)
![3-[(4-methoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2484477.png)
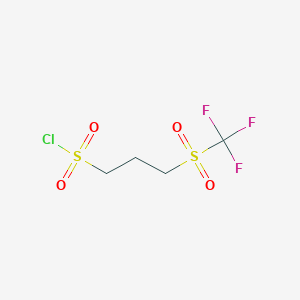
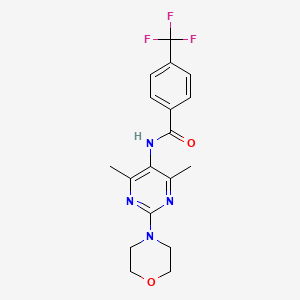

![7-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2484484.png)
![5-Benzyl-5-azaspiro[3.5]nonan-8-ol](/img/structure/B2484485.png)